ARQ-751 was synthesized by ArQule, Inc., a biopharmaceutical company focused on developing targeted therapies for cancer. It belongs to the class of antineoplastic agents and is specifically classified as an allosteric inhibitor of protein kinases. This classification is crucial as it highlights its mechanism of action, which differs from traditional ATP-competitive inhibitors by binding to a site distinct from the ATP-binding pocket.
The synthesis of ARQ-751 involves several chemical transformations aimed at enhancing its potency and selectivity. The compound is derived from earlier inhibitors such as ARQ-092. The synthetic pathway typically includes:
The synthesis process is characterized by careful control of reaction conditions to optimize yield and minimize by-products.
The molecular structure of ARQ-751 features a complex arrangement typical of allosteric inhibitors. Key structural components include:
The structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, essential for its biological activity.
ARQ-751 undergoes various chemical reactions that are crucial for its activity:
These reactions are typically monitored using biochemical assays that measure enzyme activity in the presence of the inhibitor.
The mechanism of action for ARQ-751 involves several steps:
This mechanism has been validated through various in vitro and in vivo studies demonstrating significant anti-tumor effects.
ARQ-751 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into therapeutic agents and influence its pharmacokinetic profile.
ARQ-751 has shown promise in various scientific applications:
ARQ-751 (vevorisertib) is an orally active allosteric inhibitor that selectively targets the pleckstrin homology (PH) domain of AKT isoforms. This domain normally interacts with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, facilitating AKT activation. The oncogenic AKT1-E17K mutation substitutes glutamic acid with lysine at residue 17 within the PH domain, resulting in constitutive membrane localization and activation through enhanced PIP3 binding affinity. Biochemical analyses reveal that ARQ-751 binds to the PH domain with high affinity (Kd = 1.2 nM for wild-type AKT1; Kd = 8.6 nM for AKT1-E17K mutant), inducing a conformational change that prevents both membrane translocation and interdomain interactions necessary for activation. This binding disrupts the PH-kinase domain interface, locking AKT in an inactive state even in the presence of activating mutations [2] [4] [7].
Table 1: Binding Affinity of ARQ-751 for AKT Isoforms
AKT Isoform/Mutant | Binding Affinity (Kd) | Biological Consequence |
---|---|---|
AKT1 (Wild-type) | 1.2 nM | Prevents membrane localization |
AKT1-E17K Mutant | 8.6 nM | Suppresses constitutive activation |
AKT2 (Wild-type) | Not reported | Inhibits metabolic signaling |
AKT3 (Wild-type) | Not reported | Impairs neuronal survival pathways |
ARQ-751 demonstrates potent pan-AKT inhibition with nanomolar IC50 values across all isoforms, though with nuanced selectivity:
This ~2.4-fold differential between AKT1 and AKT3 arises from structural variations in their PH domains. AKT1’s PH domain exhibits greater conformational flexibility, allowing tighter binding to ARQ-751. Cellular assays confirm this hierarchy; proliferation inhibition in PIK3CA-mutant breast cancer lines (e.g., BT-474) correlates strongly with AKT1 inhibition (R2 = 0.93), whereas AKT2-driven glucose metabolism requires higher inhibitor concentrations. Kinase profiling against 245 human kinases confirms >1,000-fold selectivity for AKT over other AGC family kinases (e.g., PKA, PKC) [2] [3] [4].
Table 2: Isoform-Selective Inhibition Profile of ARQ-751
AKT Isoform | IC50 (nM) | Primary Cellular Functions | Tumor Types Most Dependent |
---|---|---|---|
AKT1 | 0.55 | Cell survival, proliferation | Breast, endometrial |
AKT2 | 0.81 | Glucose metabolism, migration | Ovarian, pancreatic |
AKT3 | 1.31 | Brain development, survival | Glioblastoma, melanoma |
ARQ-751 uniquely impedes AKT activation at two stages: (1) dephosphorylating membrane-associated active AKT, and (2) preventing cytosolic inactive AKT from translocating to the plasma membrane. Biochemical studies show that ARQ-751 binds the PH domain’s PIP3-binding pocket, sterically hindering phosphoinositide interactions. This action is particularly effective in PIK3CA-mutant or PTEN-null tumors, where PIP3 accumulates constitutively. In endometrial patient-derived xenograft (PDX) models harboring AKT1-E17K, ARQ-751 (10–120 mg/kg) reduced membrane-associated AKT by >80% within 4 hours. The inhibitor’s cyclobutane-containing scaffold enables deep insertion into the PH domain’s hydrophobic cleft, a feature absent in ATP-competitive inhibitors like capivasertib [3] [4] [7].
Phosphorylation at Ser473 (S473) by mTORC2 is essential for maximal AKT activity. ARQ-751 suppresses S473 phosphorylation by disrupting mTORC2 accessibility and destabilizing AKT’s active conformation. In cellular assays:
Phase Ib clinical data (NCT02761694) corroborate these findings; among 78 patients with PIK3CA/AKT/PTEN-altered solid tumors, ARQ-751 monotherapy decreased p-AKT(S473) levels in 79% of evaluable tumor biopsies. Notably, tumors with AKT1-E17K mutations exhibited near-complete abolition of p-AKT(S473) (mean reduction: 89%), while PTEN-null tumors showed moderate reduction (62%), suggesting mutation-dependent efficacy [1] [3] [7].
Table 3: Modulation of AKT Phosphorylation by ARQ-751 in Cellular and Clinical Settings
Tumor Model/Type | Genetic Alteration | p-AKT(S473) Reduction | Time to Max Effect |
---|---|---|---|
AN3CA endometrial cells | AKT1-E17K | 92% | 2 hours |
BT-474 breast cancer cells | PIK3CA H1047R | 85% | 4 hours |
Phase Ib trial (monotherapy) | AKT1-E17K | 89% (mean) | Cycle 1, Day 15 |
Phase Ib trial (monotherapy) | PTEN loss | 62% (mean) | Cycle 1, Day 15 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: